2-Deoxy-2-fluoro-D-glucose 6-phosphate dipotassium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

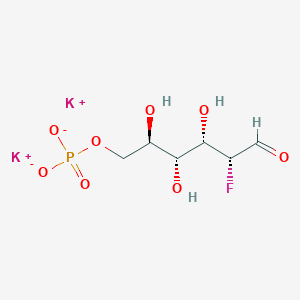

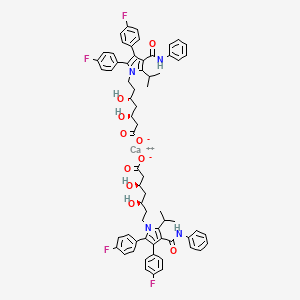

2-Deoxy-2-fluoro-D-glucose 6-phosphate dipotassium salt, commonly referred to as 2F-DG, is a metabolically active compound with potential applications in scientific research, drug discovery, and medical diagnostics. 2F-DG is a small molecule that is structurally similar to glucose, but with a fluorine atom replacing the hydroxyl group at the 2-position on the glucose molecule. This difference in structure makes 2F-DG a unique compound that has been studied extensively in recent years.

Aplicaciones Científicas De Investigación

Metabolism in Plants and Animals : FDG is used as a radiotracer in plant imaging, exhibiting a distinct metabolic fate in plants compared to animal cells. In Arabidopsis thaliana, major end products of FDG metabolism include 2-deoxy-2-fluoro-gluconic acid, FDG-6-phosphate, 2-deoxy-2-fluoro-maltose, and uridine-diphosphate-FDG, pointing towards glycolysis and starch degradation pathways (Fatangare et al., 2015). In mice, FDG accumulates in organs as FDG or FDG-6-phosphate and 2-deoxy-2-fluoro-D-mannose (FDM) or FDM-6-phosphate, with different metabolic rates observed in various organs (Kanazawa et al., 1986).

Clinical and Diagnostic Applications : The history of FDG's synthesis and its behavior mimicking natural glucose make it a powerful tool in clinical diagnostics. Its unique property of being metabolically trapped in the cell after phosphorylation by hexokinase, especially its radiolabeled derivative used in positron emission tomography (PET), highlights its significance in medical imaging (Pacák & Černý, 2002).

Cancer Research : FDG's uptake and retention by cancer cells, followed by phosphorylation and accumulation, make it a crucial agent in cancer research. For instance, the conversion of FDG to FDG-6-phosphate and beyond in cancer cells provides insights for tumor diagnosis and therapy monitoring (Klebermass et al., 2021).

Brain Metabolism Studies : FDG is used in studying brain metabolism, with its epimerization to 2-deoxy-2-fluoro-D-mannose in the brain being a critical indicator of brain activity. This property of FDG makes it a functional probe for NMR in monitoring brain functions (Nakada et al., 1986).

Molecular Imaging : FDG has applications in molecular imaging, particularly in MRI, for detecting tumors and metastases in laboratory animals. This application extends to potentially replacing PET/CT or PET/MRI in clinical settings for cancer detection (Rivlin et al., 2013).

Propiedades

IUPAC Name |

dipotassium;[(2R,3R,4S,5R)-5-fluoro-2,3,4-trihydroxy-6-oxohexyl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FO8P.2K/c7-3(1-8)5(10)6(11)4(9)2-15-16(12,13)14;;/h1,3-6,9-11H,2H2,(H2,12,13,14);;/q;2*+1/p-2/t3-,4+,5+,6+;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOLAPZQGXJMGKS-FAOVPRGRSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)F)O)O)O)OP(=O)([O-])[O-].[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)F)O)O)O)OP(=O)([O-])[O-].[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10FK2O8P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Deoxy-2-fluoro-D-glucose 6-phosphate dipotassium salt | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5-Dihydro-6-oxime-imidazo[4,5,1-jk][1]benzazepine-2,6,7(1h)-trione](/img/structure/B1142033.png)

![(3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate](/img/structure/B1142041.png)

![tert-butyl N-[(2S)-1-(benzenesulfonyl)-3-(oxan-2-yloxy)propan-2-yl]carbamate](/img/structure/B1142053.png)